molecular formula C10H13NO3 B3150345 2-amino-5-(propan-2-yloxy)benzoic acid CAS No. 68701-42-8

2-amino-5-(propan-2-yloxy)benzoic acid

Cat. No.: B3150345
CAS No.: 68701-42-8
M. Wt: 195.21 g/mol
InChI Key: LKWPCZDBLQUFJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-5-(propan-2-yloxy)benzoic acid, also known as 2-amino-5-isopropoxybenzoic acid, is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . This compound is characterized by the presence of an amino group (-NH2) and an isopropoxy group (-OCH(CH3)2) attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(propan-2-yloxy)benzoic acid typically involves the introduction of the isopropoxy group to the benzoic acid core followed by the introduction of the amino group. One common method involves the reaction of 2,5-dihydroxybenzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate to form 2-hydroxy-5-(propan-2-yloxy)benzoic acid. This intermediate is then subjected to nitration followed by reduction to introduce the amino group, yielding this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(propan-2-yloxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and substituted alkoxy derivatives .

Scientific Research Applications

2-amino-5-(propan-2-yloxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-5-(propan-2-yloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the isopropoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-5-(propan-2-yloxy)benzoic acid is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .

Properties

IUPAC Name

2-amino-5-propan-2-yloxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6H,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWPCZDBLQUFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68701-42-8
Record name 2-amino-5-(propan-2-yloxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 5-isopropoxy-2-nitro-benzoic acid (946 mg, 4.2 mmol) in THF (15 mL) was added 5% Pd/C (95 mg) under a nitrogen atmosphere. A balloon filled with H2 was set up. The mixture was stirred for 3.5 h and filtered. The filtrate was dried to yield 816 mg of 5-isopropoxy-2-amino-benzoic acid.
Quantity
946 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
95 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

74.0 G. of 5-isopropoxy-2-nitrobenzoic acid, isopropyl ester was dissolved in 650 ml. of ethanol and 145 ml. of 4 N sodium hydroxide solution. This solution was allowed to stir at room temperature for 16 hours. The reaction mixture was diluted with 2.0 l. of water and washed three times with 1 l. of dichloromethane. The aqueous layer was then acidified to pH<2 with concentrated hydrochloric acid and extracted three times with 1.0 l. of ether. The combined ether extracts were washed with 1.0 l. of saturated brine, dried over anhydrous sodium sulfate, filtered through Celite and evaporated to an orange oil (65.9 g.) which solidified on cooling, mp 129°-131°. The above solid was dissolved in 1.0 l. of ethyl acetate and hydrogenated, using 3.1 g. of 10% palladium on carbon as catalyst. When hydrogen uptake had ceased, the catalyst was removed by filtration and the filtrate was evaporated to a yellow solid, 49.5 g. (mp 120°-122° ).
Name
5-isopropoxy-2-nitrobenzoic acid, isopropyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-5-(propan-2-yloxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-amino-5-(propan-2-yloxy)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-amino-5-(propan-2-yloxy)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-amino-5-(propan-2-yloxy)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-amino-5-(propan-2-yloxy)benzoic acid
Reactant of Route 6
2-amino-5-(propan-2-yloxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.